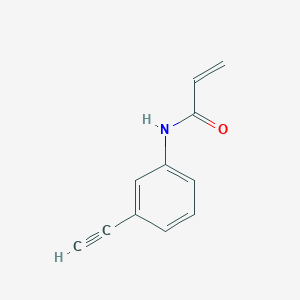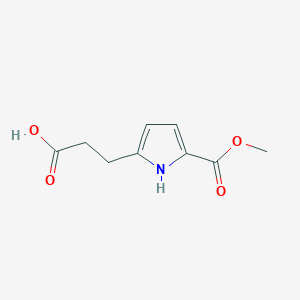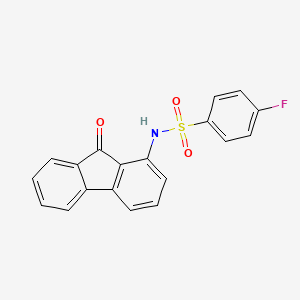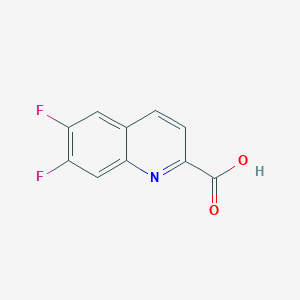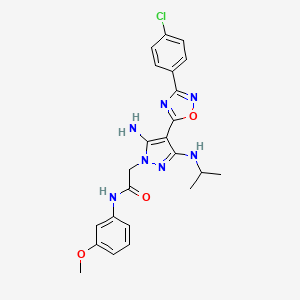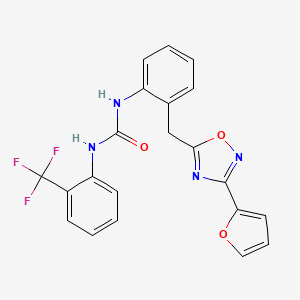
1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea is an organic compound notable for its intricate structure and potential applications in various fields of scientific research. The molecular architecture of this compound includes a fusion of furan, oxadiazole, and phenyl urea moieties, contributing to its unique chemical properties.
Méthodes De Préparation
1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea is synthesized through a multi-step organic synthesis process:
Synthetic Routes
A key step in the synthesis involves the formation of the oxadiazole ring, typically achieved through the cyclization of suitable precursors like hydrazides or nitrile oxides with carboxylic acids or esters. The subsequent attachment of furan and trifluoromethyl phenyl groups is carried out via electrophilic aromatic substitution reactions.
Reaction Conditions
The synthetic procedures often necessitate the use of catalysts, inert atmospheres, and controlled temperatures to ensure high yields and purity of the target compound.
Industrial Production Methods
Scaling up the production for industrial purposes demands optimization of the synthetic route to minimize costs and environmental impact, including recycling of solvents and catalysts, and adherence to green chemistry principles.
Analyse Des Réactions Chimiques
1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea exhibits versatility in undergoing various chemical reactions:
Types of Reactions
This compound is prone to oxidation, reduction, and substitution reactions due to the presence of reactive functional groups like the furan ring and oxadiazole moiety.
Common Reagents and Conditions
Oxidation reactions may involve reagents such as potassium permanganate or chromium trioxide, while reduction reactions can be facilitated by hydride donors like sodium borohydride or lithium aluminium hydride. Substitution reactions often employ halogenating agents under mild conditions.
Major Products Formed
These reactions can lead to a range of derivatives, each with modified functional properties, thereby expanding the utility of the compound in various applications.
Applications De Recherche Scientifique
1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea finds applications in several scientific domains:
Chemistry
Utilized as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology
Investigated for its potential biological activities, including antimicrobial and anticancer properties, owing to the presence of bioactive moieties.
Medicine
Explored as a lead compound in drug development programs targeting specific enzymes or receptors associated with diseases.
Industry
Mécanisme D'action
The mechanism by which 1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea exerts its effects is related to its interaction with molecular targets:
Molecular Targets and Pathways
The compound may bind to specific enzymes or receptors, altering their function and triggering a cascade of biochemical events. The presence of trifluoromethyl and oxadiazole groups enhances its binding affinity and specificity, making it a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea stands out due to its unique structural features:
Similar Compounds
Other compounds in this category include those with similar core structures but differing substituents, such as derivatives of oxadiazoles and furans.
Highlighting Uniqueness
The combination of furan, oxadiazole, and trifluoromethyl phenyl groups provides a unique chemical profile, enhancing its reactivity and potential for diverse applications.
By synthesizing, characterizing, and exploring the applications of this compound, researchers can unlock new avenues for innovation in chemistry, biology, medicine, and industry.
Propriétés
IUPAC Name |
1-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O3/c22-21(23,24)14-7-2-4-9-16(14)26-20(29)25-15-8-3-1-6-13(15)12-18-27-19(28-31-18)17-10-5-11-30-17/h1-11H,12H2,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANFZQCGAMCGSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-chlorophenoxy)acetate](/img/structure/B2869288.png)
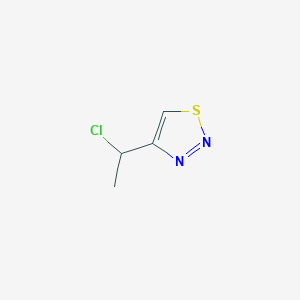
![9-(2-ethoxyphenyl)-8-oxo-2-[4-(propan-2-yl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2869290.png)
![5-bromo-2,4-dimethyl-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2869291.png)
![3-cyclohexyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2869293.png)
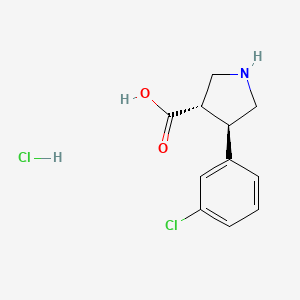
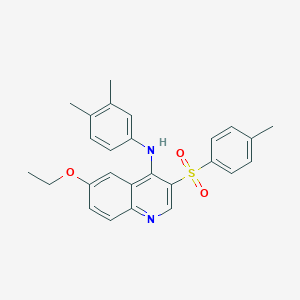
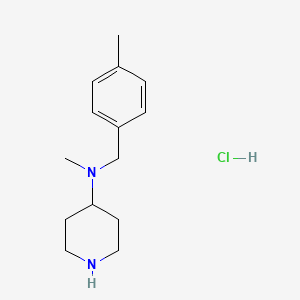
![2-(2-(4-chlorophenyl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2869302.png)
